

# PXS-5505 in Pancreatic Cancer Xenograft Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: PXS-5505

Cat. No.: B3182187

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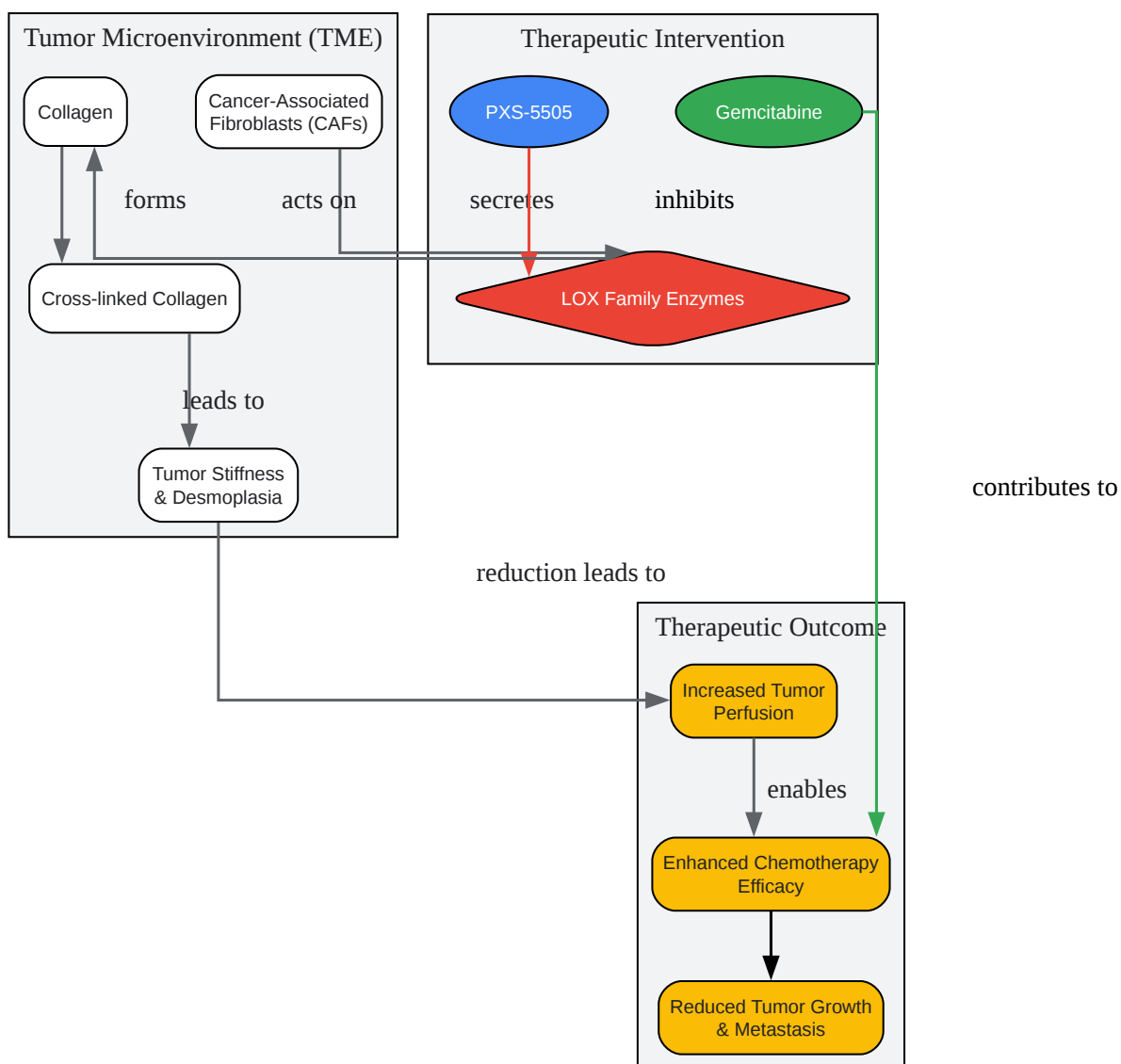
For Researchers, Scientists, and Drug Development Professionals

## Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy characterized by a dense desmoplastic stroma that creates a significant barrier to therapeutic efficacy. This fibrotic tumor microenvironment (TME) is driven in part by the activity of the lysyl oxidase (LOX) family of enzymes, which cross-link collagen and stiffen the extracellular matrix. **PXS-5505** is a first-in-class, potent, and irreversible pan-lysyl oxidase inhibitor that targets all five members of the LOX family (LOX, LOXL1, LOXL2, LOXL3, and LOXL4).<sup>[1][2][3][4]</sup> By inhibiting collagen cross-linking, **PXS-5505** has been shown to remodel the tumor stroma, reduce tumor stiffness, and enhance the efficacy of chemotherapy in preclinical models of pancreatic cancer.<sup>[1]</sup> These application notes provide a summary of the key findings and detailed protocols for studying **PXS-5505** in pancreatic cancer xenograft models.

## Mechanism of Action

**PXS-5505** is a small-molecule inhibitor that forms a covalent bond with the lysyl-tyrosyl-quinone (LTQ) cofactor in the active site of the LOX enzymes, leading to their irreversible inhibition. This disruption of LOX activity reduces the cross-linking of collagen fibers within the tumor stroma. The resulting "normalization" of the TME leads to decreased tumor stiffness and desmoplasia, which in turn improves tumor perfusion, allowing for better penetration of chemotherapeutic agents.



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**PXS-5505** Mechanism of Action in Pancreatic Cancer.

## Data Presentation

The efficacy of **PXS-5505** has been evaluated in both genetically engineered mouse models (KPC) and patient-derived xenograft (PDX) models of pancreatic cancer.

**Table 1: Efficacy of PXS-5505 in Combination with Gemcitabine in a KPC Mouse Model**

Treatment Group	Median Survival (days)	p-value	Reference
Gemcitabine alone	125	\multirow{2}{*}{0.0338}	
PXS-5505 + Gemcitabine	171		

**Table 2: Efficacy of PXS-5505 in Combination with Gemcitabine in a Pancreatic Cancer PDX Model (TKCC10)**

Treatment Group	Median Survival (days post-treatment start)	Reference
Vehicle	16	
PXS-5505 alone	16	
Gemcitabine alone	29	
PXS-5505 + Gemcitabine	34	

**Table 3: Effect of PXS-5505 and Gemcitabine on Pancreatic Cancer Cell Invasion (3D Organotypic Assay)**

Treatment Group	Invaded Field of View (Normalized)	p-value	Reference
Gemcitabine alone	Baseline	\multirow{2}{*}{0.0019}	
PXS-5505 + Gemcitabine	Significantly Reduced		

## Experimental Protocols

### Patient-Derived Xenograft (PDX) Model Protocol

This protocol outlines the establishment and use of pancreatic cancer PDX models to evaluate the efficacy of **PXS-5505** in combination with gemcitabine.

Materials:

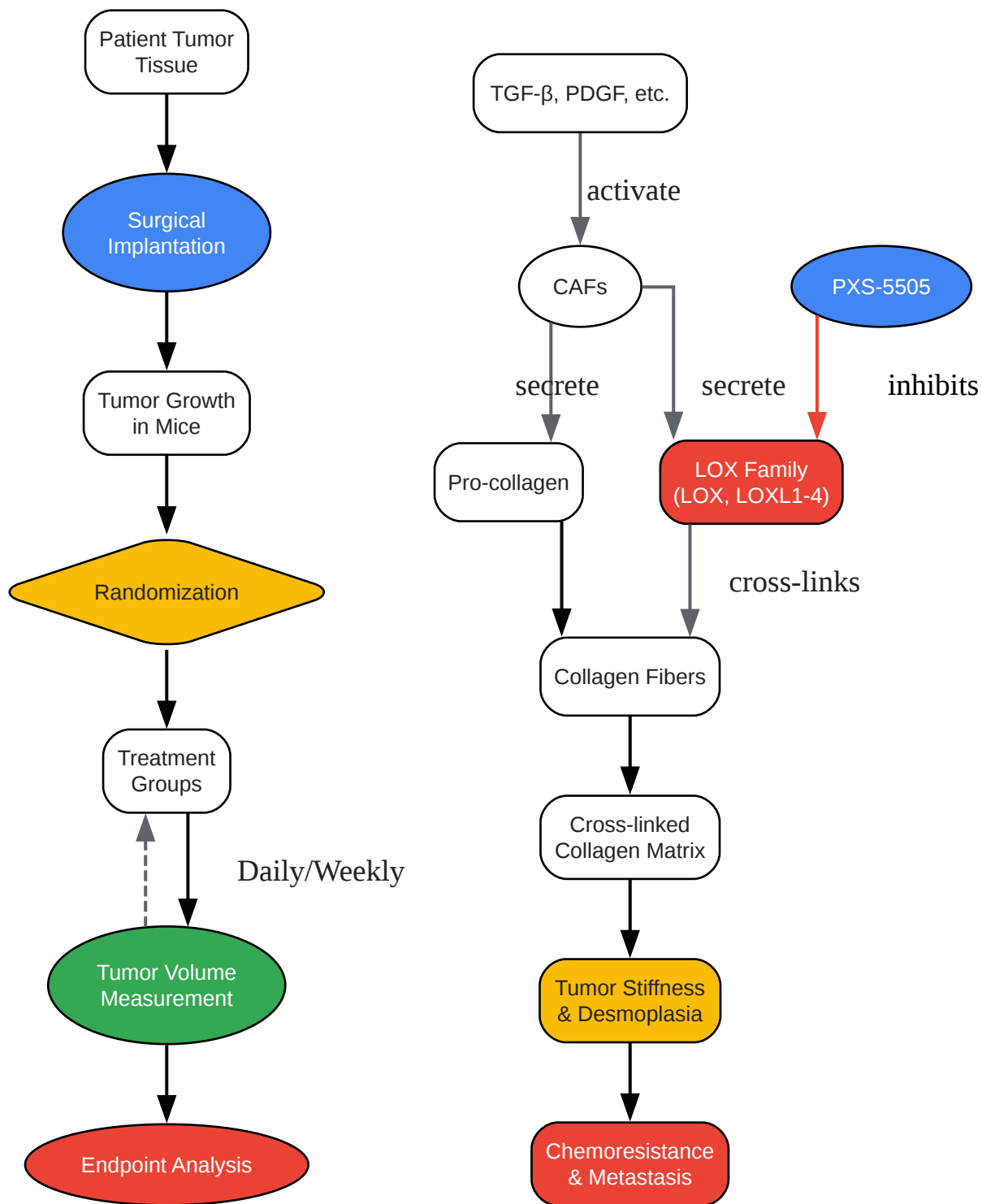
- NOD/SCID mice (5-6 weeks old)
- Freshly resected human pancreatic tumor tissue
- Matrigel
- Surgical tools (scalpels, forceps, etc.)
- Anesthetics
- **PXS-5505**
- Gemcitabine
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Tumor Implantation:

- Obtain fresh pancreatic tumor tissue from consenting patients.
- Cut the tumor tissue into small fragments (approximately 1-2 mm<sup>3</sup>).
- Anesthetize the NOD/SCID mice.
- Surgically implant the tumor fragments subcutaneously into the flank of the mice, typically with Matrigel to support initial growth.
- Tumor Growth Monitoring:
  - Allow the tumors to establish and grow.
  - Measure tumor volume regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Treatment:
  - Once tumors reach a predetermined size (e.g., 50-100 mm<sup>3</sup>), randomize the mice into treatment groups.
  - **PXS-5505** Administration: Administer **PXS-5505** orally (e.g., via gavage) daily. A typical dose used in preclinical models is around 15-30 mg/kg.
  - Gemcitabine Administration: Administer gemcitabine via intraperitoneal (IP) injection. A common dose is 100 mg/kg, administered once or twice weekly.
  - Combination Treatment: Administer both **PXS-5505** and gemcitabine as described above.
  - Control Groups: Include vehicle control groups for both **PXS-5505** and gemcitabine.
- Efficacy Evaluation:
  - Continue to monitor tumor volume throughout the study.
  - Monitor the body weight and overall health of the mice.
  - At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for

markers of fibrosis and proliferation).



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